molecular formula C11H14N2O6S B15253823 1-{[5-(Aminocarbonyl)-2-furyl]sulfonyl}piperidine-4-carboxylic acid

1-{[5-(Aminocarbonyl)-2-furyl]sulfonyl}piperidine-4-carboxylic acid

Cat. No.: B15253823
M. Wt: 302.31 g/mol
InChI Key: BGTLKTZGFIVWFF-UHFFFAOYSA-N
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Description

1-[(5-Carbamoylfuran-2-yl)sulfonyl]piperidine-4-carboxylic acid is a complex organic compound with the molecular formula C11H14N2O6S It features a piperidine ring substituted with a carboxylic acid group and a sulfonyl group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Carbamoylfuran-2-yl)sulfonyl]piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of a furan derivative followed by the introduction of the piperidine ring and carboxylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Carbamoylfuran-2-yl)sulfonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different functional groups.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation typically involves amines and coupling agents like EDCI or DCC.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group could produce thiols.

Scientific Research Applications

1-[(5-Carbamoylfuran-2-yl)sulfonyl]piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

    Medicine: The compound could be explored for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(5-Carbamoylfuran-2-yl)sulfonyl]piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-[(5-Carbamoylfuran-2-yl)sulfonyl]piperidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    1-[(5-Carbamoylfuran-2-yl)sulfonyl]piperidine-4-methanol: Contains a hydroxyl group instead of a carboxylic acid.

    1-[(5-Carbamoylfuran-2-yl)sulfonyl]piperidine-4-nitrile: Features a nitrile group in place of the carboxylic acid.

Uniqueness

1-[(5-Carbamoylfuran-2-yl)sulfonyl]piperidine-4-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a sulfonyl and a carboxylic acid group allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H14N2O6S

Molecular Weight

302.31 g/mol

IUPAC Name

1-(5-carbamoylfuran-2-yl)sulfonylpiperidine-4-carboxylic acid

InChI

InChI=1S/C11H14N2O6S/c12-10(14)8-1-2-9(19-8)20(17,18)13-5-3-7(4-6-13)11(15)16/h1-2,7H,3-6H2,(H2,12,14)(H,15,16)

InChI Key

BGTLKTZGFIVWFF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(O2)C(=O)N

Origin of Product

United States

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